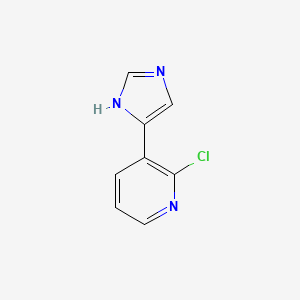

2-chloro-3-(1H-imidazol-4-yl)pyridine

Description

2-Chloro-3-(1H-imidazol-4-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 2 and a 1H-imidazol-4-yl group at position 3.

Properties

Molecular Formula |

C8H6ClN3 |

|---|---|

Molecular Weight |

179.60 g/mol |

IUPAC Name |

2-chloro-3-(1H-imidazol-5-yl)pyridine |

InChI |

InChI=1S/C8H6ClN3/c9-8-6(2-1-3-11-8)7-4-10-5-12-7/h1-5H,(H,10,12) |

InChI Key |

VKJHAVHJSJEZOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C2=CN=CN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for 2-chloro-3-(1H-imidazol-4-yl)pyridine often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of environmentally friendly catalysts and solvents is also a focus in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-(1H-imidazol-4-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the electronic properties of the imidazole and pyridine rings.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

2-chloro-3-(1H-imidazol-4-yl)pyridine has a wide range of applications in scientific research:

Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent.

Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.

Materials Science: The compound is explored for its use in the synthesis of functional materials, including dyes for solar cells and other optical applications.

Mechanism of Action

The mechanism of action of 2-chloro-3-(1H-imidazol-4-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in antitumor applications, the compound may exert its effects by up-regulating pro-apoptotic proteins such as Bax, inducing intracellular calcium release, generating reactive oxygen species, and activating caspases . These actions lead to the inhibition of cell proliferation and induction of apoptosis in tumor cells .

Comparison with Similar Compounds

Structural Analogs in the Pyridine Family

The 2017 Catalog of Pyridine Compounds highlights several pyridine derivatives with structural similarities to 2-chloro-3-(1H-imidazol-4-yl)pyridine. Key examples include:

Key Observations :

- Substituent Position: The placement of the imidazole group (position 3 vs. 4) significantly impacts electronic effects.

- Functional Groups : Dimethoxymethyl and silyl groups (e.g., in HB276 and HB267 analogs ) enhance solubility and stability but reduce reactivity compared to the imidazole-substituted compound.

Halogenated Heterocycles with Bioactive Potential

The Catalog of Pyridine Compounds and Pesticide Chemicals Glossary reveal agrochemical analogs:

Comparison Insights :

- Bioactivity: The imidazole group in 2-chloro-3-(1H-imidazol-4-yl)pyridine may confer hydrogen-bonding interactions absent in non-heterocyclic analogs like nitrapyrin. This could make it more suitable for targeting enzymes or receptors in medicinal chemistry.

Physicochemical and Commercial Differences

Data from the 2017 Catalog of Pyridine Compounds highlights commercial and synthetic aspects:

Commercial Perspective :

- The absence of 2-chloro-3-(1H-imidazol-4-yl)pyridine in commercial catalogs suggests it may be a novel or less-explored compound.

- Price parity among analogs (~$400/g) indicates high-value intermediates, likely for research-scale applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.